

# 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine basic synthesis methods

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## Compound of Interest

Compound Name: 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine

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An In-Depth Technical Guide to the Core Synthetic Methodologies for **2-Methyl-7H-pyrrolo[2,3-d]pyrimidine**

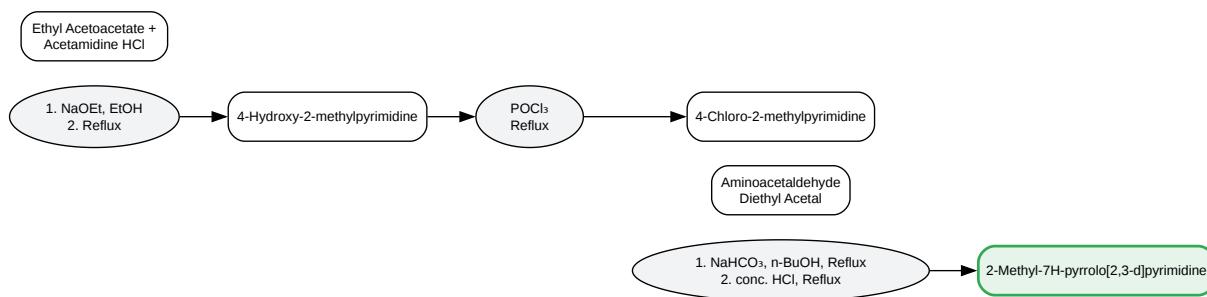
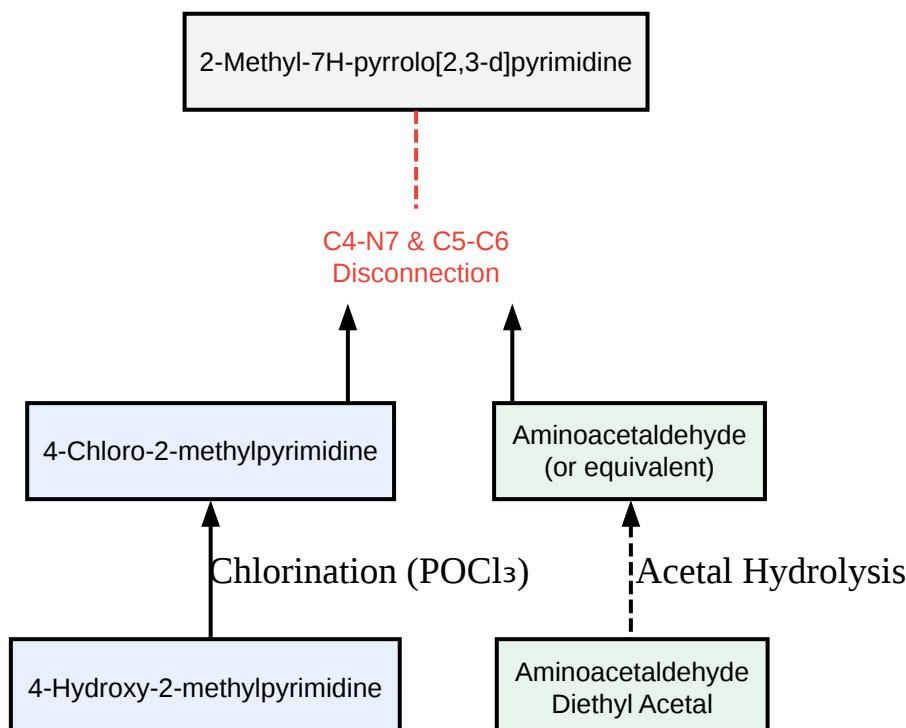
## Introduction: The Significance of the 7-Deazapurine Core

The pyrrolo[2,3-d]pyrimidine scaffold, commonly known as 7-deazapurine, represents a critical pharmacophore in modern medicinal chemistry. Its structural resemblance to the endogenous purine nucleobases allows it to function as a bioisostere, interacting with a wide array of biological targets, particularly protein kinases.<sup>[1]</sup> The 2-methyl substituted analog, **2-Methyl-7H-pyrrolo[2,3-d]pyrimidine** (CAS 89792-07-4), serves as a foundational building block for a multitude of targeted therapeutic agents. Its strategic importance lies in its role as a key intermediate for complex molecules designed to inhibit signaling pathways implicated in oncology, virology, and inflammatory diseases.<sup>[2][3]</sup> This guide provides an in-depth exploration of the fundamental and most reliable synthetic strategies for accessing this high-value heterocyclic core, with a focus on the underlying chemical principles and practical laboratory protocols.

## Retrosynthetic Analysis: A Strategic Disconnection

A logical retrosynthetic analysis of the **2-Methyl-7H-pyrrolo[2,3-d]pyrimidine** target reveals that the most robust and versatile synthetic approaches involve the construction of the pyrrole

ring onto a pre-functionalized pyrimidine nucleus. This strategy allows for early introduction of the C2-methyl group and leverages the well-established chemistry of pyrimidines. The key disconnection occurs across the C4-N7 and C5-C6 bonds of the pyrrole ring, leading back to a 4-substituted-2-methylpyrimidine and a two-carbon synthon that provides the C5 and C6 atoms.



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